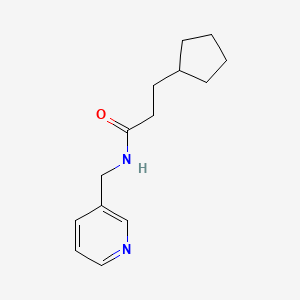![molecular formula C16H17N3O4 B5888875 N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5888875.png)
N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-2-pyridinecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(4-methoxyphenoxy)propanoyl]oxy}-2-pyridinecarboximidamide, commonly referred to as MPPA, is a chemical compound that has garnered significant attention in the field of scientific research due to its potential therapeutic applications. MPPA is a pyridinecarboximidamide derivative and is synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of MPPA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in the inflammatory response. Specifically, MPPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the synthesis of prostaglandins, which are known to contribute to the inflammatory response.
Biochemical and Physiological Effects:
MPPA has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory properties, it has been shown to have antioxidant properties and to inhibit the growth of cancer cells in vitro. Additionally, MPPA has been shown to have a protective effect on the liver and to improve glucose tolerance in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MPPA in lab experiments is its relatively low toxicity. Additionally, MPPA is stable under a variety of conditions, making it easy to handle and store. However, one limitation of using MPPA in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are several potential future directions for research on MPPA. One area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further investigation into its potential use in cancer treatment is warranted. Finally, there is potential for MPPA to be used in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of MPPA involves a multi-step process that includes the reaction of 2-pyridinecarboximidamide with 4-methoxyphenyl acetic acid, followed by the reaction of the resulting product with thionyl chloride. The final step involves the reaction of the intermediate product with 2-(4-methoxyphenoxy)propanoic acid. The yield of MPPA is typically around 60%.
Aplicaciones Científicas De Investigación
MPPA has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been investigated as a potential treatment for a variety of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Additionally, MPPA has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(4-methoxyphenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-11(22-13-8-6-12(21-2)7-9-13)16(20)23-19-15(17)14-5-3-4-10-18-14/h3-11H,1-2H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNYUGRUNXZGCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)ON=C(C1=CC=CC=N1)N)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O/N=C(/C1=CC=CC=N1)\N)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-carboxybenzoyl)amino]isophthalic acid](/img/structure/B5888803.png)

![N-(2,5-dimethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5888816.png)
![3-cyclopentyl-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5888821.png)
![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5888832.png)

![N'-[1-(4-bromophenyl)ethylidene]-4-tert-butylbenzenesulfonohydrazide](/img/structure/B5888853.png)




![6-chloro-4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5888882.png)
![2-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5888885.png)
![methyl ({4-methyl-6-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)oxy]-2-pyrimidinyl}thio)acetate](/img/structure/B5888888.png)